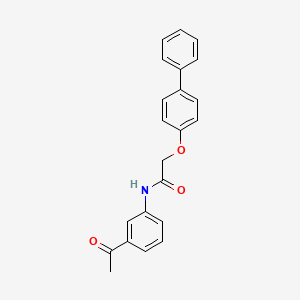

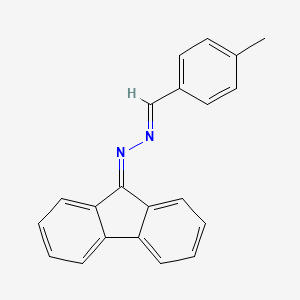

![molecular formula C18H27N3O4 B5603999 5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)

5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-heterocyclic compounds, including those related to the structure of 5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide, often involves the use of chiral sulfinamides as key intermediates. These chiral auxiliaries are crucial for achieving stereoselectivity in the synthesis of amines and their derivatives. Tert-Butanesulfinamide, in particular, has been extensively used for asymmetric N-heterocycle synthesis via sulfinimines, offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are important in natural products and therapeutic compounds (Philip et al., 2020).

Molecular Structure Analysis

The molecular structure of furan derivatives, including furan-carboxamide analogs, plays a critical role in their chemical and biological properties. The structure-studies have highlighted synthetic pathways, chemical reactivity, and the synthesis of heterocycles and their reactions, underlining the versatility and biological significance of furan-carboxamides in medicinal chemistry and drug design (Monier et al., 2018).

Chemical Reactions and Properties

Furan derivatives exhibit a wide range of chemical reactions due to their unique structural features, enabling the synthesis of biologically active compounds. These reactions are often utilized to generate a variety of bioactive heterocyclic compounds, serving as fundamental components in both natural and synthetic drugs. The reactivity of enaminones with nitrogen-based nucleophiles is a prime example, leading to the formation of bioactive azoles, azines, and their fused systems, highlighting the significance of these compounds in the development of pharmaceuticals (Farghaly et al., 2023).

Wissenschaftliche Forschungsanwendungen

Discovery of Glucagon Receptor Antagonists

A novel series of spiroimidazolone-based antagonists of the human glucagon receptor (hGCGR) has been developed, leading to the discovery of potent hGCGR antagonists with exceptional selectivity. These compounds, including derivatives with similar structural motifs to the queried compound, have been shown to lower glucose levels in animal models, suggesting potential applications in diabetes research and therapy (Demong et al., 2014).

Conformational Analysis of Pseudopeptides

Research on spirolactams as conformationally restricted pseudopeptides has provided insights into their synthesis and conformational properties. These compounds serve as constrained surrogates for dipeptides, demonstrating the versatility of spiro compounds in mimicking peptide structures and potentially influencing peptide-protein interactions (Fernandez et al., 2002).

Cycloaddition Reactions

Studies on the [3+2] cycloaddition reactions of methylenelactams with nitrones have led to the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These reactions highlight the compound's potential utility in organic synthesis, particularly in constructing complex spirocyclic frameworks (Chiaroni et al., 2000).

Eigenschaften

IUPAC Name |

5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-17(2,3)14-12(9-13(24-14)15(19)22)10-21-7-5-18(6-8-21)11-20(4)16(23)25-18/h9H,5-8,10-11H2,1-4H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNLALQFANHTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(O1)C(=O)N)CN2CCC3(CC2)CN(C(=O)O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)

![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)

![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)

![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5603953.png)

![2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B5603966.png)

![3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide](/img/structure/B5603977.png)

![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)